

# Comprehensive Technical Review of AM404: Structure-Activity Relationship and Pharmacological Profile

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## Compound Focus: AM404

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## Introduction and Chemical Overview

**AM404** (N-(4-hydroxyphenyl)-arachidonamide) represents a **crucial pharmacological compound** in understanding the endocannabinoid system and the mechanism of action of acetaminophen. This fatty acid amide, first identified as a **brain metabolite of acetaminophen**, serves as a **multifunctional modulator** of endogenous signaling systems, particularly influencing cannabinoid and vanilloid pathways. The structural design of **AM404** combines elements of both endocannabinoids and vanilloids, creating a **unique hybrid molecule** that exhibits affinity for multiple molecular targets. This comprehensive review examines the structure-activity relationship (SAR) of **AM404** and its structural analogs, providing detailed quantitative data on their pharmacological profiles and implications for therapeutic development.

The significance of **AM404** extends beyond its role as a metabolic intermediate, functioning as an **experimental tool compound** that has helped elucidate complex endocannabinoid transport and signaling mechanisms. Research indicates that **AM404** is formed in the central nervous system following acetaminophen administration through a process involving hepatic deacetylation to p-aminophenol, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH). [1] [2] This pathway positions **AM404** as a **theoretically active analgesic component** of

acetaminophen's central effects, though its exact contribution to clinical analgesia remains under investigation.

## Structural Features and Activity Relationship

### Core Structural Components

The **molecular architecture** of **AM404** consists of several key components that determine its pharmacological profile. As shown in Table 1, specific structural modifications produce distinct changes in receptor affinity and functional activity.

Table 1: Structural Features and Activity Relationships of **AM404** and Analogs

Compound	Polar Head Group	Fatty Acid Chain	CB1 Affinity	TRPV1 Affinity	AEA Uptake Inhibition
<b>Anandamide (AEA)</b>	Ethanolamide	Arachidonic acid (20:4, n-6)	Moderate (pKi ~5.78)	Moderate (pKi ~5.78)	Native substrate
<b>AM404</b>	4-Hydroxyanilide	Arachidonic acid (20:4, n-6)	Moderate	Enhanced (pKi ~6.18)	Potent inhibitor
<b>Arvanil</b>	3-Methoxy-4-hydroxy benzylamide	Arachidonic acid (20:4, n-6)	Reduced	High (pKi ~6.77)	Potent inhibitor
<b>VDM11</b>	4-Hydroxy-2-methylphenyl	Arachidonic acid (20:4, n-6)	Not reported	Moderate	Moderate inhibitor
<b>Methanandamide</b>	Ethanolamide (C1-methylated)	Arachidonic acid (20:4, n-6)	Enhanced (pKi ~9.56)	Reduced	Weak inhibitor

The **polar head group** of **AM404** features a **4-hydroxyaniline moiety**, which differs significantly from the ethanolamine group present in the native endocannabinoid anandamide. This modification enhances the compound's interaction with the **anandamide membrane transporter** and increases its affinity for **TRPV1 receptors** while moderately reducing its direct cannabinoid CB1 receptor activity. The hydroxyaromatic group is essential for the compound's ability to inhibit cellular anandamide uptake, with specific substitution patterns dramatically influencing potency. For instance, arvanil, which incorporates a vanilloid-like (3-methoxy-4-hydroxybenzyl) head group, demonstrates **significantly enhanced TRPV1 affinity** (pKi ~6.77) compared to **AM404** (pKi ~6.18). [3]

The **hydrocarbon tail** of **AM404** consists of the same arachidonic acid chain found in anandamide, containing four cis-double bonds at positions 5, 8, 11, and 14. This **highly unsaturated structure** provides necessary flexibility and hydrophobic character for interaction with lipid-binding sites on target receptors. Structure-activity relationship studies reveal that modifications to this portion of the molecule, such as saturation or extension of the alkyl chain, substantially alter pharmacological activity at both cannabinoid and vanilloid receptors. The combination of an aromatic head group with a polyunsaturated fatty acid chain positions **AM404** as a **unique hybrid molecule** capable of interacting with multiple receptor systems simultaneously. [3]

## Quantitative Pharmacological Profile

### Receptor Affinity and Functional Potency

**AM404** exhibits a **complex polypharmacology** that includes interactions with multiple receptors, transporters, and enzymes. Quantitative assessment of these interactions provides insight into the compound's mechanism of action and potential therapeutic applications.

Table 2: Quantitative Pharmacological Parameters of **AM404** at Molecular Targets

Target	Assay Type	Affinity/Potency	Efficacy	Experimental System
TRPV1	Radioligand binding (pKi)	6.18 ± 0.08	Full agonist	rVR1-transfected CHO cells [3]

Target	Assay Type	Affinity/Potency	Efficacy	Experimental System
TRPV1	Functional (pEC <sub>50</sub> )	6.32 ± 0.12	Full agonist	<sup>45</sup> Ca <sup>2+</sup> uptake in rVR1-CHO cells [3]
CB1	Functional antagonism (pKB)	8.66	Partial agonist	Mouse vas deferens [3]
Anandamide Transporter	Uptake inhibition (IC <sub>50</sub> )	~1-5 μM	Potent inhibitor	Rat hippocampal neurons, PC-3 cells [4] [5]
FAAH Enzyme	Inhibition (IC <sub>50</sub> )	Moderate inhibition	Indirect effect	PC-3 cells, brain membranes [5]
Voltage-Gated Na <sup>+</sup> Channels	Functional inhibition	IC <sub>50</sub> ~3 μM	Use-dependent blocker	Rat hippocampal neurons [4]
NFAT Signaling	Transcriptional inhibition	IC <sub>50</sub> ~2.5 μM	Potent inhibitor	SK-N-SH neuroblastoma cells [6]

The **pharmacological diversity** of **AM404** is evident in its range of molecular targets. The compound functions as a **full agonist at TRPV1 receptors** with moderate potency (pEC<sub>50</sub> ~6.32), while acting as a **partial agonist at CB1 receptors** with somewhat lower intrinsic activity compared to native anandamide. [3] Additionally, **AM404** demonstrates **potent inhibition of anandamide cellular uptake** (IC<sub>50</sub> ~1-5 μM) without significantly affecting anandamide enzymatic hydrolysis by FAAH at equivalent concentrations. This selective action on transport versus metabolism highlights the compound's utility as a pharmacological tool for manipulating endocannabinoid tone. [5]

Beyond its primary targets, **AM404** exhibits several **CB1/TRPV1-independent activities** that contribute to its overall pharmacological profile. At concentrations above 1 μM, **AM404** significantly **inhibits synaptic transmission** between rat hippocampal neurons by reducing action potential-evoked calcium influx, an effect attributed to inhibition of voltage-gated sodium channels rather than cannabinoid or vanilloid receptor activation. [4] Furthermore, the compound demonstrates **concentration-dependent inhibition** of NFAT and NF-κB signaling pathways at micromolar concentrations, impairing migration and invasiveness of

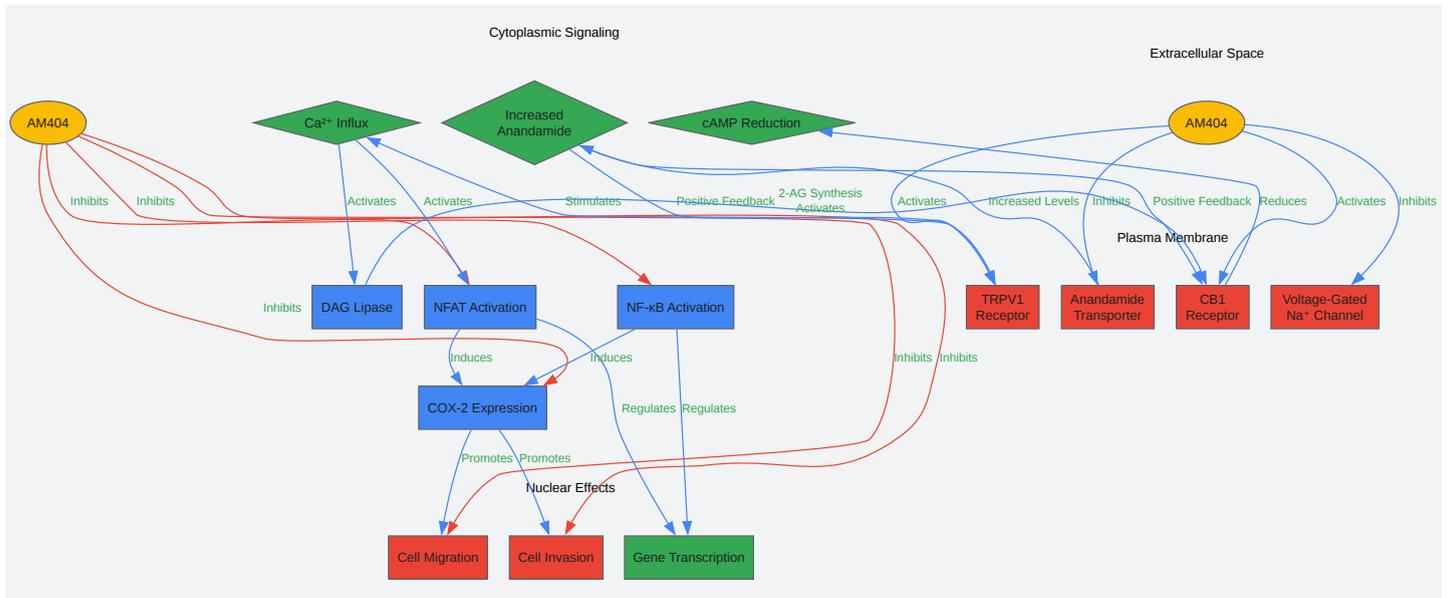
neuroblastoma cells through mechanisms independent of its cannabinoid or vanilloid receptor interactions.

[6] [7]

## Mechanisms of Action and Signaling Pathways

### Molecular and Cellular Signaling Mechanisms

**AM404** engages a **complex network of signaling pathways** through its interactions with multiple molecular targets. The diagram below illustrates the principal mechanisms through which **AM404** modulates cellular signaling:



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**Figure 1: AM404 Signaling Pathways and Molecular Targets**

The **multifaceted signaling profile** of **AM404** involves both direct receptor interactions and indirect modulation of endogenous signaling systems. As a **TRPV1 receptor agonist**, **AM404** stimulates calcium influx through this non-selective cation channel, leading to activation of calcium-dependent signaling pathways. Simultaneously, its activity as a **CB1 receptor partial agonist** inhibits adenylyl cyclase and

reduces intracellular cAMP levels, producing classic cannabinoid receptor-mediated effects. The **inhibition of anandamide cellular uptake** represents a particularly important mechanism, as this action increases extracellular concentrations of native endocannabinoids, thereby amplifying their activation of both cannabinoid and vanilloid receptors. [1] [3] [6]

At the cellular level, **AM404** has been demonstrated to **impair migratory capacity** and **reduce invasiveness** in neuroblastoma cells through inhibition of NFAT and NF- $\kappa$ B transcriptional activity. This effect involves downregulation of matrix metalloproteinases (MMP-1, MMP-3, and MMP-7) and suppression of COX-2 expression at both transcriptional and post-transcriptional levels. [6] [7] These actions occur independently of CB1 and TRPV1 activation, suggesting additional molecular targets for **AM404** that remain to be fully characterized. The compound's ability to **modulate transcription factor activity** indicates potentially broader effects on cellular function beyond immediate signaling cascades, with implications for inflammation, cancer progression, and neuronal plasticity.

## Experimental Protocols and Methodologies

### Key Assays for Characterizing **AM404** Activity

#### 5.1.1 Radioligand Binding Assays for Receptor Affinity

**Radioligand binding experiments** provide quantitative data on the affinity of **AM404** for specific receptor targets. The standard protocol for assessing TRPV1 affinity involves:

- **Membrane Preparation:** Isolate membranes from CHO cells stably transfected with rat VR1 receptors. Cells are removed from culture flasks by scraping and frozen as pellets at  $-20^{\circ}\text{C}$  for up to one month before use. [3]
- **Binding Conditions:** Conduct assays in DMEM containing HEPES (25 mM) and BSA (0.25 mg/mL) with a total volume of 500  $\mu\text{L}$  containing 20  $\mu\text{g}$  of cell membranes. [3]
- **Incubation Parameters:** Initiate binding by adding [ $^3\text{H}$ ]-resiniferatoxin (50 Ci  $\text{mmol}^{-1}$ ) and incubate at  $37^{\circ}\text{C}$  for 1 hour. [3]
- **Termination and Detection:** Terminate reactions with ice-cold wash buffer (50 mM Tris, 1 mg/mL BSA, pH 7.4) followed by vacuum filtration through GF/B filters. Quantify bound radioactivity by liquid scintillation spectrometry with specific binding determined in the presence of 1  $\mu\text{M}$  unlabeled resiniferatoxin. [3]

This method yielded a pKi value of  $6.18 \pm 0.08$  for **AM404** at the rat VR1 receptor, demonstrating significantly enhanced affinity compared to anandamide (pKi 5.78). [3]

#### 5.1.2 Functional Calcium Influx Assays

**Calcium uptake measurements** determine the functional efficacy of **AM404** at TRPV1 receptors:

- **Cell Culture:** Plate rVR1-transfected CHO cells in 24-well plates at  $5 \times 10^5$  cells/mL and culture until confluent. [3]
- **Stimulation:** Expose cells to **AM404** in the presence of  $^{45}\text{Ca}^{2+}$  (5-50 mCi  $\text{mg}^{-1}$  calcium) for defined periods. [3]
- **Quantification:** Measure accumulated radioactivity after washing to determine calcium influx. [3]

This functional assay demonstrated that **AM404** acts as a full agonist at TRPV1 receptors with pEC<sub>50</sub> values of  $6.32 \pm 0.12$ , compared to 5.80 for anandamide. [3]

#### 5.1.3 Anandamide Uptake Inhibition Assays

**Cellular uptake assays** evaluate the ability of **AM404** to inhibit anandamide transport:

- **Cell Systems:** Use human prostate carcinoma PC-3 cells or rat cortical neurons expressing endogenous anandamide transporters. [5]
- **Uptake Conditions:** Incubate cells with [<sup>3</sup>H]-anandamide (200 Ci  $\text{mmol}^{-1}$ ) in the presence of varying **AM404** concentrations for defined periods (typically 5-15 minutes). [5]
- **Temperature Dependence:** Compare uptake at 37°C versus 4°C to confirm carrier-mediated transport. [5]
- **Kinetic Analysis:** Determine inhibition parameters (IC<sub>50</sub>) through nonlinear regression of concentration-response data. [5]

These studies established **AM404** as a potent inhibitor of anandamide uptake with IC<sub>50</sub> values in the low micromolar range (1-5  $\mu\text{M}$ ). [5]

#### 5.1.4 Transcriptional Activity Assays

**NFAT and NF- $\kappa$ B reporter assays** evaluate the impact of **AM404** on signaling pathways:

- **Transfection:** Transiently transfect SK-N-SH neuroblastoma cells with NFAT- or NF- $\kappa$ B-responsive luciferase reporter constructs. [6]
- **Stimulation and Treatment:** Activate pathways with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of increasing **AM404** concentrations (0.1-10  $\mu\text{M}$ ). [6]

- **Luciferase Measurement:** Quantify reporter activity after 6-8 hours of stimulation using standard luciferase assay systems. [6]
- **Specificity Controls:** Include CB1 (SR141716A) and TRPV1 (capsazepine) antagonists to determine receptor dependence. [6]

These experiments demonstrated that **AM404** inhibits NFAT and NF- $\kappa$ B transcriptional activity through CB1- and TRPV1-independent mechanisms with IC<sub>50</sub> values approximately 2.5  $\mu$ M. [6]

#### 5.1.5 Metabolic Conversion Assessment

**LC-MS/MS quantification** of **AM404** formation from acetaminophen:

- **Sample Preparation:** Homogenize brain tissue with equivalent weight of water in ice bath following acetaminophen administration (20 mg/kg orally in rats). [2]
- **Solid-Phase Extraction:** Load supernatant onto Oasis MAX cartridges pre-activated with methanol, acetonitrile, and water. Wash with 0.2% acetic acid, 70% methanol, and 50% acetonitrile before eluting with methanol. [2]
- **LC-MS/MS Analysis:** Use Luna 3 $\mu$ m PFP(2) column with 0.1% acetic acid and 0.1% acetic acid methanol mobile phases in gradient elution. Monitor mass-to-charge ratios 394.4  $\rightarrow$  134.0 for **AM404** and 398.4  $\rightarrow$  138.0 for internal standard (**AM404-d4**) in negative ion mode. [2]
- **Quantification:** Achieve lower limit of quantification of 2 pg/mL with linear standard curves from 2-1000 pg/mL. [2]

This methodology confirmed **AM404** formation in rat brain following therapeutic acetaminophen doses, with maximum brain concentrations of approximately 150 pg/g at 15 minutes post-administration. [2]

## Research Applications and Implications

### Experimental and Potential Therapeutic Applications

The **unique pharmacological properties** of **AM404** make it valuable for both basic research and potential therapeutic development. As an **endocannabinoid transport inhibitor**, **AM404** has become an important experimental tool for investigating the physiological roles of the endocannabinoid system. By increasing extracellular anandamide concentrations, **AM404** potentiates endocannabinoid signaling in multiple paradigms, helping researchers elucidate the functions of this signaling system in pain modulation, neuroprotection, and inflammation. The compound's ability to **simultaneously activate TRPV1 receptors**

while inhibiting endocannabinoid reuptake creates a complex temporal sequence of excitation followed by delayed analgesia, providing insights into the interplay between these systems in nociceptive processing. [1] [3]

Emerging research suggests potential therapeutic applications for **AM404** and structurally optimized analogs in several areas:

- **Pain Management:** The role of **AM404** as a central metabolite of acetaminophen provides a plausible mechanism for this drug's analgesic efficacy, particularly through activation of the TRPV1-mGlu5-PLC-DAGL-CB1 receptor cascade in the periaqueductal gray. [1] Development of analogs with improved blood-brain barrier penetration or metabolic stability could yield novel analgesic agents.
- **Neuroblastoma Therapy:** **AM404** demonstrates **significant anti-invasive effects** in neuroblastoma models at micromolar concentrations, impairing migration and invasiveness through inhibition of NFAT/NF- $\kappa$ B signaling pathways and downregulation of matrix metalloproteinases. [6] [7] These effects occur independently of cytotoxicity, suggesting potential applications in combination therapies for metastatic neuroblastoma.
- **Inflammatory Conditions:** The ability of **AM404** to suppress COX-2 expression and PGE<sub>2</sub> synthesis through NFAT and NF- $\kappa$ B inhibition suggests potential anti-inflammatory applications beyond traditional COX inhibition. [6] [7]

The **dose-limiting hepatotoxicity** associated with acetaminophen metabolism through NAPQI formation has motivated research into central-acting paracetamol analogs that could potentially provide analgesic benefits without hepatic risk. [1] **AM404** serves as a structural template for such developments, though its own metabolic stability and potential toxicity require thorough investigation in preclinical models.

## Conclusion and Research Directions

**AM404** represents a **pharmacologically unique compound** with a complex structure-activity relationship spanning multiple receptor systems. Its hybrid structure, combining elements of both endocannabinoids and vanilloids, enables interactions with TRPV1 receptors, CB1 receptors, endocannabinoid transporters, and additional targets including voltage-gated sodium channels and transcription factors. The quantitative pharmacological data summarized in this review provides a foundation for understanding these diverse activities and their structural determinants.

Important **future research directions** include:

- **Structural Optimization:** Systematic modification of both the polar head group and fatty acid chain to enhance target selectivity and reduce potential off-target effects.
- **Metabolic Stability:** Addressing the relatively rapid metabolism of **AM404** through structural modifications that improve its pharmacokinetic profile while maintaining desired pharmacological activity.
- **Therapeutic Exploration:** Further investigation of **AM404**'s anti-cancer properties, particularly in neuroblastoma and other neural crest-derived tumors where NFAT signaling plays important pathophysiological roles.
- **Safety Assessment:** Comprehensive toxicological evaluation of **AM404** and optimized analogs to establish therapeutic indices and identify potential adverse effect profiles.

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